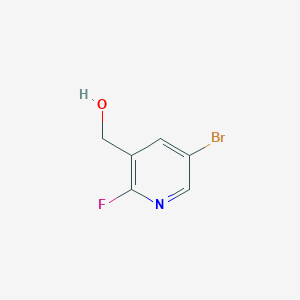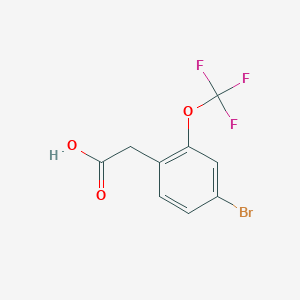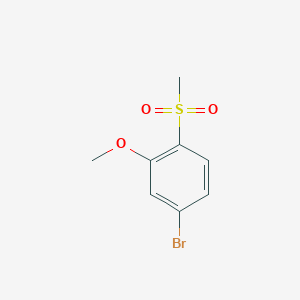![molecular formula C6H3BrN2O B1374723 7-Bromo[1,3]oxazolo[4,5-b]pyridine CAS No. 1429901-88-1](/img/structure/B1374723.png)
7-Bromo[1,3]oxazolo[4,5-b]pyridine
Vue d'ensemble
Description
“7-Bromo[1,3]oxazolo[4,5-b]pyridine” is a chemical compound with the molecular formula C6H3BrN2O . It has a molecular weight of 199.00 g/mol . The compound is part of the oxazolopyridine family, which is a class of compounds that have been investigated for their diverse biological activities .
Synthesis Analysis
The synthesis of oxazolopyridine derivatives, including “this compound”, often involves the remodeling of (aza)indole/benzofuran skeletons . A study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The molecular structure of “this compound” includes a five-membered aromatic ring of oxazole that contains atoms of nitrogen and oxygen . The compound’s InChI code is InChI=1S/C6H3BrN2O/c7-4-1-2-8-6-5(4)10-3-9-6/h1-3H .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the available literature, oxazolopyridine derivatives are known to exhibit diverse weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond .
Physical and Chemical Properties Analysis
“this compound” has a topological polar surface area of 38.9 Ų and a complexity of 133 . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 3 . The compound’s XLogP3-AA is 1.7 .
Applications De Recherche Scientifique
Synthèse organique
Le 7-Bromo[1,3]oxazolo[4,5-b]pyridine est utilisé dans la synthèse de molécules organiques complexes en raison de sa réactivité et de sa capacité à servir de brique de construction dans diverses réactions chimiques. Il est particulièrement utile dans la construction de composés hétérocycliques, qui sont un élément essentiel de nombreux produits pharmaceutiques .
Chimie médicinale
En chimie médicinale, ce composé a été utilisé pour synthétiser des dérivés ayant une activité anticancéreuse potentielle. Il a été testé contre diverses lignées cellulaires cancéreuses humaines, montrant une promesse en tant que partie d'agents thérapeutiques nouveaux .
Recherche anticancéreuse
Plus précisément, des dérivés de this compound ont été synthétisés et caractérisés pour leurs propriétés anticancéreuses. Cela comprend des recherches sur les lignées cellulaires du cancer du sein, du poumon, du côlon et de l'ovaire .
Études d'activité biologique
Le composé a également été impliqué dans des études relatives aux activités biologiques telles que l'affinité aux récepteurs adenosiniques et le potentiel anticonvulsivant. Ces études sont cruciales pour le développement de nouveaux médicaments avec des interactions cibles spécifiques .
Chimie hétérocyclique
En raison de ses caractéristiques structurelles, le this compound est important dans la recherche en chimie hétérocyclique. Il est utilisé pour la synthèse des oxazoles, qui sont importants dans diverses applications chimiques .
Étalons de référence
Il sert d'étalon de référence dans les tests pharmaceutiques pour garantir la précision des méthodes analytiques et la qualité des produits .
Développement de la méthodologie de synthèse
Les chercheurs ont développé des méthodes de synthèse en une étape impliquant ce composé pour rationaliser la production de cétones hétérocycliques apparentées, qui sont précieuses pour la synthèse chimique ultérieure .
Exploration des propriétés chimiques
Enfin, le rôle du composé s'étend à l'exploration de propriétés chimiques telles que la réactivité dans différentes conditions, ce qui contribue à comprendre son comportement et ses utilisations potentielles dans divers contextes chimiques .
Orientations Futures
The future directions for “7-Bromo[1,3]oxazolo[4,5-b]pyridine” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . The development of more biologically active and less toxic derivatives of oxazoles could also be a focus of future research .
Mécanisme D'action
Target of Action
The primary targets of 7-Bromo[1,3]oxazolo[4,5-b]pyridine are human cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), colon cancer (Colo-205), and ovarian cancer (A2780) . These targets play a crucial role in the proliferation and survival of cancer cells.
Mode of Action
This compound interacts with its targets by inhibiting their growth and proliferation
Biochemical Pathways
This compound affects the biochemical pathways involved in cancer cell growth and proliferation . The downstream effects of this interaction can lead to the inhibition of cancer cell growth, thereby exhibiting its anticancer activity.
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of cancer cell growth
Analyse Biochimique
Biochemical Properties
7-Bromo[1,3]oxazolo[4,5-b]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby modulating their activity. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell growth and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are subsequently excreted. These metabolic processes can influence the compound’s bioavailability and efficacy .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, it may be transported into cells via specific membrane transporters and distributed to various organelles, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it interacts with transcription factors to regulate gene expression, or to the mitochondria, where it influences cellular metabolism .
Propriétés
IUPAC Name |
7-bromo-[1,3]oxazolo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O/c7-4-1-2-8-6-5(4)10-3-9-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBJFHNKXMBMTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Br)OC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1429901-88-1 | |
| Record name | 7-bromo-[1,3]oxazolo[4,5-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B1374643.png)

![2-[1-(Boc-amino)cyclopropyl]pyridine](/img/structure/B1374648.png)



![9-(1-hydroxyethyl)-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1374654.png)






